REACTION_CXSMILES
|
[C:1]([C:4]1[CH:12]=[C:8](C(O)=O)[C:7](=[O:13])[NH:6][C:5]=1[CH3:14])(=[O:3])[CH3:2].C>C(O)(C)C>[C:1]([C:4]1[CH:12]=[CH:8][C:7](=[O:13])[NH:6][C:5]=1[CH3:14])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(NC(C(C(=O)O)=C1)=O)C
|
Name
|
diphenyl and diphenyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WAIT
|
Details
|
to stand at room temperature for several hours
|
Type
|
CUSTOM
|
Details
|
The separated product was collected
|
Type
|
CUSTOM
|
Details
|
dried at 90°-95° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=CC(NC1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |